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Compound of Interest

Compound Name:
1-(4-Bromobenzoyl)-4-

methylpiperazine

Cat. No.: B1276819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a

brominated phenyl ring linked to a methylpiperazine moiety via a ketone bridge. The presence

of the piperazine ring, a common pharmacophore, and the bromo-phenyl group suggests its

potential utility in medicinal chemistry and drug development. Piperazine derivatives are known

to exhibit a wide range of biological activities, including but not limited to antipsychotic,

antidepressant, and antimicrobial effects. This technical guide provides a comprehensive

overview of the compound's structure, synthesis, and characterization, based on available data

for the compound and its close structural analogs.

Chemical Structure and Properties
The chemical structure of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone consists of a 4-

bromobenzoyl group attached to the nitrogen atom of 1-methylpiperazine.

Table 1: Physicochemical Properties
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Property Value Reference

IUPAC Name

(4-Bromophenyl)(4-

methylpiperazin-1-

yl)methanone

N/A

CAS Number 349395-87-5 [1]

Molecular Formula C₁₂H₁₅BrN₂O [1]

Molecular Weight 283.17 g/mol [1]

Appearance
White to off-white solid

(predicted)
N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility
Soluble in organic solvents like

DMSO and DCM (predicted)
N/A

Synthesis
The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone can be achieved via a

nucleophilic acyl substitution reaction. A plausible and efficient method involves the reaction of

4-bromobenzoyl chloride with 1-methylpiperazine in the presence of a base to neutralize the

hydrochloric acid byproduct.

Proposed Synthetic Pathway

Reactants

4-Bromobenzoyl chloride

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Base (e.g., Triethylamine)
Solvent (e.g., DCM)

1-Methylpiperazine
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A proposed synthesis route for the target compound.

Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, (4-(4-

hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone.[2]

Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a

suitable base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an

anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of

4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred reaction

mixture.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent,

separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. If DMF is used, extract the aqueous mixture with an

organic solvent like ethyl acetate.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-

Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Characterization
While specific experimental spectral data for (4-Bromophenyl)(4-methylpiperazin-1-

yl)methanone is not readily available in the literature, the following tables provide predicted

data based on the analysis of structurally similar compounds.

Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ ppm) Multiplicity Assignment

~ 7.60 d
2H, Aromatic (protons ortho to

C=O)

~ 7.40 d
2H, Aromatic (protons ortho to

Br)

~ 3.70 t 4H, Piperazine (-CH₂-N-CO-)

~ 2.45 t 4H, Piperazine (-CH₂-N-CH₃)

~ 2.30 s 3H, Methyl (-CH₃)

Solvent: CDCl₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm) Assignment

~ 170 C=O (Amide carbonyl)

~ 135 Aromatic C-Br

~ 132 Aromatic C-H

~ 129 Aromatic C-H

~ 125 Aromatic C-CO

~ 55 Piperazine (-CH₂-N-CH₃)

~ 46 Piperazine (-CH₂-N-CO-)

~ 42 Methyl (-CH₃)

Solvent: CDCl₃

Table 4: Predicted IR and Mass Spectrometry Data
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Technique Predicted Peaks/Values

IR (cm⁻¹)
~ 1640 (C=O, amide), ~ 2950-2800 (C-H,

aliphatic), ~ 1590 (C=C, aromatic)

MS (m/z) [M+H]⁺ = 283.05 (for C₁₂H₁₆BrN₂O⁺)

Potential Biological Activity and Applications
Specific biological activity data for (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is not

extensively documented in publicly available literature. However, the piperazine moiety is a

well-established pharmacophore present in numerous drugs with diverse therapeutic

applications.[3] Derivatives of piperazine have been investigated for their potential as

anticancer, anti-inflammatory, antipsychotic, and antimicrobial agents.[3]

The presence of the 4-bromophenyl group can influence the compound's pharmacokinetic

properties, such as its lipophilicity and metabolic stability, which are critical factors in drug

design. Structure-activity relationship (SAR) studies of related piperazine-containing

compounds could provide insights into the potential biological targets of (4-Bromophenyl)(4-

methylpiperazin-1-yl)methanone.

Experimental Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of (4-

Bromophenyl)(4-methylpiperazin-1-yl)methanone.
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A logical workflow for compound synthesis and evaluation.

Conclusion
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest for medicinal

chemistry due to its structural motifs. This guide has provided a comprehensive overview of its

structure, a plausible synthetic route with a detailed experimental protocol based on analogous

reactions, and predicted characterization data. While specific biological data for this compound

is limited, the known activities of related piperazine derivatives suggest that it warrants further

investigation for its potential therapeutic applications. The provided experimental workflow

offers a roadmap for its synthesis, purification, and subsequent biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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